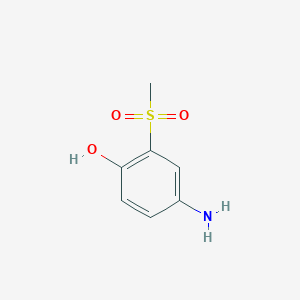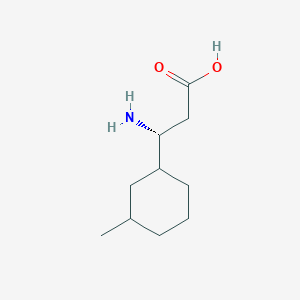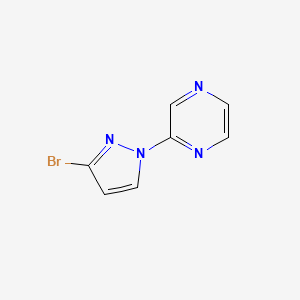
2,6-Dimethyl-4-(propan-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(propan-2-yl)piperidine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are widely used in the synthesis of various drugs and have numerous pharmacological applications .
Vorbereitungsmethoden
The synthesis of 2,6-Dimethyl-4-(propan-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods often involve multistep processes that include hydrogenation, cyclization, and functionalization reactions to obtain the desired piperidine derivative .
Analyse Chemischer Reaktionen
2,6-Dimethyl-4-(propan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(propan-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-(propan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate various signaling pathways, including the STAT-3, NF-κB, and PI3K/Akt pathways . These interactions can lead to various biological effects, such as inhibition of cancer cell proliferation or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-4-(propan-2-yl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
What sets this compound apart is its unique substitution pattern, which can influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C10H21N |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
2,6-dimethyl-4-propan-2-ylpiperidine |
InChI |
InChI=1S/C10H21N/c1-7(2)10-5-8(3)11-9(4)6-10/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
UMITTXGIAYVEHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(N1)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)



![1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13317190.png)




![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid](/img/structure/B13317225.png)


